(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
Description
(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative characterized by a Z-configured α,β-unsaturated carboxylic acid backbone. Its structure features a 3,4,5-trimethoxyphenyl group at the β-position and a 4-phenylphenyl (biphenyl) substituent at the α-position. The trimethoxy substitution pattern is associated with enhanced bioactivity, particularly in modulating enzyme inhibition and anticancer properties, while the biphenyl moiety may contribute to improved lipophilicity and target binding . This compound is structurally inspired by natural phenolic acids like 3,4,5-trimethoxycinnamic acid (TMCA) but modified to optimize pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O5/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-20(24(25)26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBZINXZBCPRCI-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(/C2=CC=C(C=C2)C3=CC=CC=C3)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of cinnamic acid derivatives with 3,4,5-trimethoxyphenyl (TMP) substituents. Key analogues and their comparative attributes are outlined below:
Key Comparative Insights
Stereochemistry and Bioactivity :
- The Z-configuration in the target compound may influence hydrogen bonding and π-π stacking interactions compared to the more common E-isomers (e.g., TMCA). This could alter binding to enzymes like AChE or tubulin .
- TMCA derivatives with E-configurations exhibit moderate cholinesterase inhibition, while Z-isomers remain underexplored in the provided evidence .
Substituent Effects: Biphenyl vs. Electron-Withdrawing Groups: Chloro or fluoro substituents in TMCA esters improve inhibitory potency and selectivity (e.g., 2-chlorophenyl derivative’s IC50 = 32.46 µM for BChE) . The absence of such groups in the target compound suggests its activity profile may differ.
Mechanistic Divergence: TMCA derivatives primarily act as cholinesterase inhibitors, while gallic acid-based indanones (e.g., Compound 8) target tubulin polymerization. The target compound’s biphenyl-TMP hybrid structure could bridge these mechanisms, though direct evidence is lacking .
Synthetic Accessibility :
- Schiff base-based TMP derivatives (e.g., compounds in ) require multistep syntheses involving hydrazide-aldehyde condensations. In contrast, the target compound’s synthesis likely involves Heck coupling or similar methods for Z-selective α,β-unsaturated acid formation .
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